1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-6-4-5-7-14(13)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKIOLDWAYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360521 | |
| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124678-35-9 | |
| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
Substitution Reaction :
-
Hydrogenative Cyclization :
This method emphasizes short reaction steps and scalability, critical for industrial applications. The HZSM-5 molecular sieve enhances regioselectivity by directing cyclization to the 3-carbaldehyde position.
Three-Component Condensation Strategy
A peer-reviewed study demonstrates a three-component reaction for synthesizing 2,3,5-trisubstituted pyrroles using α-hydroxyketones, oxoacetonitriles, and primary amines. Adapting this to the target compound involves:
Reaction Components:
-
α-Hydroxyketone : 2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one.
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Oxoacetonitrile : 3-Oxobutanenitrile (to introduce methyl groups at positions 2 and 5).
-
Primary Amine : Ammonia or methylamine for pyrrole ring closure.
Procedure:
-
Condensation :
-
Nitrile Reduction to Carbaldehyde :
This method achieves high atom economy and avoids transition-metal catalysts, making it environmentally favorable.
Aldehyde Group Introduction via Oxidation
While direct oxidation of hydroxymethyl groups is less common for pyrroles, a modified approach using Swern oxidation or DDQ-mediated dehydrogenation could convert a 3-hydroxymethylpyrrole intermediate to the carbaldehyde. For example:
-
Hydroxymethyl Intermediate Synthesis :
This route is less efficient than nitrile reduction but offers an alternative for acid-sensitive substrates.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects:
Temperature Control:
-
Cyclization at >80°C accelerates ring closure but risks decarboxylation. Optimal yields are achieved at 60–70°C.
Characterization and Analytical Data
Successful synthesis is confirmed via:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrrole-3-Carbaldehydes
Biological Activity
1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C14H15NO
- CAS Number : 65837-12-9
- Molecular Weight : 229.28 g/mol
The compound features a pyrrole ring substituted with a methoxyphenyl group and two methyl groups, which contribute to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound.
Case Studies and Findings
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Cytotoxicity Against Cancer Cell Lines :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies showed that it exhibits significant growth inhibition against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
- IC50 Values : The compound demonstrated an IC50 value of approximately 15 µM against MCF7 cells, indicating moderate potency in inhibiting cell proliferation.
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Mechanism of Action :
- The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analysis showing increased sub-G1 population in treated cells.
Antimicrobial Activity
Pyrrole derivatives have also been recognized for their antimicrobial properties.
Antibacterial Efficacy
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In Vitro Studies :
- The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 4 to 8 µg/mL, indicating effective antibacterial activity compared to standard antibiotics.
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Mechanism of Action :
- The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer. Pyrrole derivatives have shown promise as anti-inflammatory agents.
Research Findings
- Inhibition of Pro-inflammatory Cytokines :
- Studies indicated that treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- This suggests potential therapeutic applications in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | ~15 µM | Induces apoptosis; cell cycle arrest |
| A549 | ~20 µM | Induces apoptosis; cell cycle arrest | |
| Antibacterial | Staphylococcus aureus | 4 µg/mL | Disruption of cell membrane |
| Escherichia coli | 8 µg/mL | Interference with metabolic processes | |
| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A | Inhibition of TNF-alpha and IL-6 production |
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction yields be improved?
Methodological Answer:
The compound’s pyrrole core is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation. For example, describes a Vilsmeier-Haack approach using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of precursor (e.g., 2,5-dimethylpyrrole derivative) to POCl₃/DMF to minimize side reactions.
- Temperature Control: Maintain 0–5°C during DMF/POCl₃ activation to prevent over-oxidation .
- Purification: Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity, as noted in for similar aldehydes, yielding ~70–80% .
Basic: How can spectroscopic and crystallographic data validate the structure of this compound?
Methodological Answer:
- NMR Analysis:
- ¹H-NMR: The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methoxy (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm) confirm substituents .
- ¹³C-NMR: The carbaldehyde carbon resonates at δ 190–195 ppm .
- X-ray Crystallography: and highlight single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and confirm substituent positions. For example, dihedral angles between pyrrole and methoxyphenyl rings (e.g., 15–25°) indicate planarity .
Advanced: How do structural modifications (e.g., methoxy group position) influence bioactivity, and what experimental designs address this?
Methodological Answer:
- Comparative SAR Studies:
- Data Interpretation: Contradictions in activity (e.g., higher potency in fluorinated vs. chlorinated analogs) may arise from solubility differences. Control for lipophilicity via logP calculations .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrrole derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, incubation times). reports varying IC₅₀ values for pyrazole-carboxamides due to assay heterogeneity.
- Meta-Analysis: Compare datasets across publications. For example, notes that dihydropyrazole derivatives show inconsistent CB1 antagonism due to conformational flexibility .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .
Basic: What are the best practices for assessing purity and stability during storage?
Methodological Answer:
- Purity Assessment:
- HPLC: Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) and UV detection at 254 nm.
- TLC: Monitor degradation with silica plates (ethyl acetate/hexane 3:7); Rf ~0.5 for the pure compound.
- Stability: Store in amber vials at –20°C under inert gas ( recommends dry, ventilated conditions to prevent hydrolysis) .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Prepare the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).
- Dock into target proteins (e.g., kinases from PDB) using GROMACS. used this approach to explain pyrazole-carboxamide binding to quinoline derivatives .
- MD Simulations: Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation: Use fume hoods to prevent inhalation of aldehydic vapors ( ).
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on the pyrrole ring?
Methodological Answer:
- Directing Groups: The 2,5-dimethyl groups on the pyrrole ring deactivate C2/C5 positions, directing electrophiles to C3/C4. ’s carbaldehyde synthesis at C3 aligns with this trend .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile stability, favoring C3 substitution ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
